molecular formula C12H16N2O B1467495 5-amino-N-cyclobutyl-2-methylbenzamide CAS No. 1247557-87-4

5-amino-N-cyclobutyl-2-methylbenzamide

Cat. No.: B1467495
CAS No.: 1247557-87-4
M. Wt: 204.27 g/mol
InChI Key: OBRJIKGQDHGXFP-UHFFFAOYSA-N
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Description

5-amino-N-cyclobutyl-2-methylbenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 5th position, a cyclobutyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclobutyl-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to form 5-nitro-2-methylbenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 5-amino-2-methylbenzoic acid.

    Amidation: The final step involves the reaction of 5-amino-2-methylbenzoic acid with cyclobutylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

5-amino-N-cyclobutyl-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclobutyl-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the cyclobutyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methylbenzamide: Lacks the cyclobutyl group, making it less sterically hindered.

    5-amino-2-methylbenzamide: Similar structure but without the cyclobutyl group, affecting its binding properties.

    5-amino-N-cyclopropyl-2-methylbenzamide: Contains a cyclopropyl group instead of a cyclobutyl group, influencing its chemical reactivity and biological activity.

Uniqueness

5-amino-N-cyclobutyl-2-methylbenzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can affect its binding affinity to biological targets and its reactivity in chemical transformations, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-amino-N-cyclobutyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRJIKGQDHGXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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